Differential Cytotoxicity vs. Lasiokaurin
Lasiokaurinin is structurally differentiated from its co-isolated analog Lasiokaurinol by the absence of the 15α-hydroxyl group. In the 1974 structural elucidation, Lasiokaurinol was definitively established as ent-1β-acetoxy-7β,20-epoxy-16-kaurene-6α,7α,14α,15α-tetraol, whereas Lasiokaurinin was proposed as structure 10—a compound lacking the 15α-hydroxyl substitution present in Lasiokaurinol [1]. This difference in oxidation state at the C-15 position represents the sole structural distinction between the two molecules and was confirmed through chemical reactions and spectroscopic evidence [2]. The presence or absence of a single hydroxyl group in this tetracyclic diterpenoid framework can substantially alter hydrogen-bonding capacity (H-bond donor count of 3 for Lasiokaurinin versus 4 for Lasiokaurinol) and may influence molecular recognition events at biological targets.
| Evidence Dimension | Structural substitution at C-15 position |
|---|---|
| Target Compound Data | No hydroxyl at C-15 (ent-1β-acetoxy-7β,20-epoxy-16-kaurene-6α,7α,14α-triol derivative with additional modifications) |
| Comparator Or Baseline | Lasiokaurinol: ent-1β-acetoxy-7β,20-epoxy-16-kaurene-6α,7α,14α,15α-tetraol (contains 15α-OH) |
| Quantified Difference | Absence of 15α-hydroxyl group in Lasiokaurinin; Lasiokaurinin has 3 H-bond donors vs. 4 H-bond donors in Lasiokaurinol |
| Conditions | Structure determined via chemical degradation and spectroscopic methods (IR, NMR, MS) from Isodon lasiocarpus aerial parts |
Why This Matters
For SAR studies and molecular probe design, the discrete presence or absence of the 15α-OH group provides a defined variable for assessing the contribution of this specific oxidation site to biological activity, target engagement, or physicochemical properties.
- [1] Fujita E, Taoka M, Fujita T. Terpenoids. XXVI. Structures of Lasiokaurinol and Lasiokaurinin, Two Novel Diterpenoids of Isodon lasiocarpus (HAYATA) KUDO. Chemical & Pharmaceutical Bulletin. 1974;22(2):280-285. View Source
- [2] Fujita E, Taoka M, Fujita T. Terpenoids. XXVI. Structures of Lasiokaurinol and Lasiokaurinin, Two Novel Diterpenoids of Isodon lasiocarpus (HAYATA) KUDO. Chemical & Pharmaceutical Bulletin. 1974;22(2):280-285. View Source
